![molecular formula C15H32O4 B8262263 Dodecanoic acid, ester with 1,2-propanediol CAS No. 37321-62-3](/img/structure/B8262263.png)
Dodecanoic acid, ester with 1,2-propanediol
Overview
Description
Dodecanoic acid, ester with 1,2-propanediol, also known as Propylene Glycol Monolaurate, is a compound with the molecular formula C15H32O4 . It is typically used as a lubricant and as a dispersing agent or emulsion stabilizer . It is usually in a paste or liquid state .
Synthesis Analysis
The synthesis of dodecanoic acid derivatives, including esters with 1,2-propanediol, involves a series of reactions . In one study, esterification of propanoic acid was carried out with 1,2-propanediol using a clay supported heteropolyacid Cs 2.5 H 0.5 PW 12 O 40 /K-10 as a solid acid catalyst in a batch reactor . The diester of 1,2-propanediol was found to be formed at 180 °C .Molecular Structure Analysis
The molecular structure of Dodecanoic acid, ester with 1,2-propanediol, is represented by the IUPAC Standard InChI: InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37 (40)43-34-36 (45-39 (42)33-30-27-24-21-18-15-12-9-6-3)35-44-38 (41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 . The molecular weight of the compound is 639.0013 .Chemical Reactions Analysis
Esters, including Dodecanoic acid, ester with 1,2-propanediol, undergo various reactions. One such reaction is hydrolysis, which is the splitting with water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Dodecanoic acid, ester with 1,2-propanediol, is typically in a paste or liquid state . It is insoluble in water, but soluble in ether, and extremely soluble in acetone and benzene .Mechanism of Action
Safety and Hazards
Future Directions
The use of Dodecanoic acid, ester with 1,2-propanediol, and similar compounds, in various applications is a subject of ongoing research. For instance, one study discussed the development of new antimicrobial agents using dodecanoic acid derivatives . Another study discussed the use of the compound as a polymeric additive .
properties
IUPAC Name |
dodecanoic acid;propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2-11H2,1H3,(H,13,14);3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRANSBEYQZKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.CC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021098 | |
Record name | Dodecanoic acid, ester with 1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanoic acid, ester with 1,2-propanediol | |
CAS RN |
37321-62-3 | |
Record name | Lauroglycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37321-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, ester with 1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanoic acid, ester with 1,2-propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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